1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one
CAS No.: 2640822-61-1
Cat. No.: VC11854313
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one - 2640822-61-1](/images/structure/VC11854313.png)
Specification
CAS No. | 2640822-61-1 |
---|---|
Molecular Formula | C18H19NO |
Molecular Weight | 265.3 g/mol |
IUPAC Name | 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one |
Standard InChI | InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)12-19-13-17(11-18(19)20)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 |
Standard InChI Key | VKKKMTWMPUDLAG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one (C₁₉H₁₉NO) features a five-membered lactam ring with two aromatic substituents:
-
N1 substitution: A (4-methylphenyl)methyl group, introducing steric bulk and lipophilicity.
-
C4 substitution: A phenyl ring, potentially influencing electronic distribution and intermolecular interactions .
The planar lactam ring enables resonance stabilization, while the substituents modulate solubility and bioavailability. Comparative analysis with 1-(4-methylphenyl)pyrrolidin-2-one (PubChem CID 577781) suggests enhanced hydrophobic interactions due to the additional benzyl and phenyl groups .
Table 1: Comparative Structural Properties of Analogous Pyrrolidin-2-ones
Compound | Molecular Formula | logP* | Polar Surface Area (Ų) |
---|---|---|---|
1-(4-Methylphenyl)pyrrolidin-2-one | C₁₁H₁₃NO | 2.1 | 29.1 |
4-Phenylpyrrolidin-2-one | C₁₀H₁₁NO | 1.8 | 29.1 |
Target compound | C₁₉H₁₉NO | 3.9† | 29.1 |
*Predicted using PubChem algorithms ; †Estimated via additive group contributions.
Synthetic Methodologies
Retrosynthetic Analysis
Plausible routes to 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one include:
-
Lactamization of γ-amino ketones: Reacting 4-phenyl-γ-amino ketone precursors with 4-methylbenzyl halides under basic conditions .
-
Cycloaddition strategies: Utilizing donor-acceptor cyclopropanes and aryl amines, as demonstrated for 1,5-disubstituted pyrrolidin-2-ones .
Key Reaction Steps
-
Step 1: Synthesis of 4-phenylpyrrolidin-2-one via [3+2] cycloaddition between acrylamides and nitroalkenes .
-
Step 2: N-Alkylation using 4-methylbenzyl bromide under phase-transfer conditions (e.g., K₂CO₃, TBAB, DMF) .
Scheme 1: Hypothetical Synthesis Pathway
-
Cyclopropane precursor + Aniline → 1,5-Diarylpyrrolidin-2-one
-
N-Alkylation with 4-methylbenzyl bromide → Target compound
Physicochemical Properties
Solubility and Partitioning
-
logP: Estimated ~3.9, indicating high lipophilicity due to dual aromatic substituents .
-
Aqueous solubility: Likely <1 mg/mL (analogous to pyrovalerone derivatives) .
Spectroscopic Profiles
Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (µM) |
---|---|---|---|
Pyrovalerone | 52 | 28.3 | >10 |
α-PiHP hydrochloride | 41† | 35† | >10 |
Target compound (pred.) | 30–60 | 25–50 | >10 |
†Estimated from pyrovalerone subclass data .
Analytical Characterization
Chromatographic Methods
-
HPLC: C18 column (150 × 4.6 mm, 3.5 µm); mobile phase: 60:40 MeCN/10 mM NH₄OAc; flow rate 1.0 mL/min; UV detection at 254 nm .
-
LC-MS: Expected [M+H]⁺ = 284.2; fragmentation pattern dominated by benzyl cleavage (m/z 91).
Stability Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume